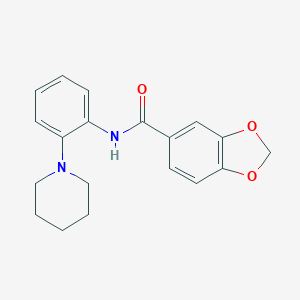![molecular formula C19H23N3O3S B251410 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251410.png)
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in a wide range of cellular processes.
作用機序
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII works by binding to the ATP-binding site of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, thereby inhibiting its activity. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a serine/threonine kinase that is involved in the regulation of a wide range of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. By inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity, 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate these cellular processes and affect downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII depend on the specific cellular context and signaling pathways involved. Some of the key effects of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII include:
1. Regulation of gene expression: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide plays a critical role in the regulation of gene expression by phosphorylating transcription factors and other regulatory proteins. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate gene expression by inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity.
2. Cell proliferation and differentiation: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is involved in the regulation of cell proliferation and differentiation. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate these processes by inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity.
3. Apoptosis: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is involved in the regulation of apoptosis. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate apoptosis by inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity.
実験室実験の利点と制限
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potency: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is a potent inhibitor of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, making it a useful tool for studying the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in various cellular processes.
2. Specificity: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is relatively specific for 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, making it less likely to affect other signaling pathways.
3. Availability: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is commercially available, making it easily accessible for lab experiments.
Some of the key limitations of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII include:
1. Toxicity: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can be toxic to cells at high concentrations, making it important to use appropriate dosages in lab experiments.
2. Off-target effects: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can have off-target effects on other signaling pathways, making it important to use appropriate controls in lab experiments.
3. Cost: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can be relatively expensive, making it important to consider cost when planning lab experiments.
将来の方向性
There are several future directions for research on 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII. Some of the key areas for future research include:
1. Development of new 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitors: While 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is a potent inhibitor of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, there is still a need for more specific and potent inhibitors.
2. Clinical trials: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII and other 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitors have shown promise in preclinical studies for the treatment of various diseases. Clinical trials will be needed to determine their safety and efficacy in humans.
3. Mechanistic studies: While the mechanism of action of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is relatively well understood, there is still much to learn about the downstream effects of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibition on cellular processes.
4. Combination therapies: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitors may be effective in combination with other drugs or therapies for the treatment of various diseases. Future research will be needed to identify potential combinations and to determine their efficacy.
合成法
The synthesis of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII involves several steps. The first step is the synthesis of 4-(methylsulfonyl)piperazine, which is then reacted with 4-bromoaniline to form 4-(4-bromoanilino)-1-methylsulfonylpiperazine. This compound is then reacted with 2-chloro-N-(4-nitrophenyl)benzamide to form 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. The final product is obtained after purification and characterization.
科学的研究の応用
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been extensively used in scientific research to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in various cellular processes. It has been shown to inhibit 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. Some of the key scientific research applications of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII include:
1. Neurodegenerative diseases: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been used to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in these diseases and to develop potential therapies.
2. Cancer: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to play a critical role in the development and progression of various types of cancer. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been used to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in cancer and to develop potential therapies.
3. Diabetes: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been implicated in the regulation of glucose metabolism and insulin signaling. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been used to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in diabetes and to develop potential therapies.
特性
分子式 |
C19H23N3O3S |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
2-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O3S/c1-15-5-3-4-6-18(15)19(23)20-16-7-9-17(10-8-16)21-11-13-22(14-12-21)26(2,24)25/h3-10H,11-14H2,1-2H3,(H,20,23) |
InChIキー |
FHZBBLWOLWZPHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)
![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)
![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251341.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,4-dimethylbenzamide](/img/structure/B251347.png)
![2,4-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251348.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251350.png)